![molecular formula C8H12N2O7 B3029213 Asp-Asp CAS No. 58471-53-7](/img/structure/B3029213.png)
Asp-Asp
Overview
Description
Asp-Asp is a dipeptide formed from two L-aspartic acid units . It has a role as a Mycoplasma genitalium metabolite and is functionally related to L-aspartic acid .
Synthesis Analysis
The synthesis of Asp-Asp involves the formation of a cyclic succinimide intermediate . This process is similar to the deamidation of asparagine . The isomerization of aspartic acid proceeds through the formation of this cyclic succinimide intermediate .
Molecular Structure Analysis
The molecular structure of Asp-Asp involves a pair of aspartate residues. These residues are highly conserved in Class A β-lactamases . The mutagenesis and structural analysis have shed light on the contribution of this pair of aspartate residues to the integrity of the active site .
Chemical Reactions Analysis
The chemical reactions involving Asp-Asp include the formation of a cyclic succinimide intermediate . This intermediate then undergoes a relatively rapid hydrolysis at either the α- or β-carbonyl group to generate L-isoaspartate (L-iso-Asp) and normal L-aspartate (L-Asp) in a ratio of approximately 3:1 .
Scientific Research Applications
Photovoltaic Applications
The α-AsP/γ-AsP homojunction designed based on first-principles calculations has potential applications in solar cells . This homojunction exhibits high optical absorption and a high power conversion efficiency (PCE) of 21.08% . It’s found that under 4% in-plane axial strain along the zigzag direction, a transition from indirect band gap to direct band gap is found in the α-AsP/γ-AsP homojunction .
Anti-Tumor Properties
Asperuloside (ASP) is an iridoid glycoside with potential anti-tumor properties . It inhibits the activation of pancreatic cancer-associated fibroblasts (CAFs) by down-regulating the expression of activating transcription factor 6 (ATF6), thereby reducing the contraction and migration ability of CAFs in a concentration-dependent manner . This suggests that ASP could be a promising therapeutic agent for pancreatic cancer by modulating the tumor microenvironment .
Web Service Bridge
In the field of web development, “Asp-Asp” can be used to solve the problem that the ASP.NET AJAX client cannot directly invoke the remote web service due to the security restrictions of JavaScript .
Blood Collection Systems
In the medical field, “Asp-Asp” is associated with the SAFE-T-FILL® Micro Blood Collection Systems . This system is used for the collection of capillary blood samples, which are used for a variety of tests in clinical laboratories.
Mechanism of Action
Target of Action
The primary target of Asp-Asp (also known as DDDY) is the epidermal growth factor receptor (EGFR) . EGFR is a known cancer antigen expressed in multiple kinds of solid tumors . In addition, Asp-Asp also acts as an antimicrobial peptide against certain bacterial strains .
Mode of Action
Asp-Asp operates through a unique mechanism. It is an antibody-drug conjugate of cetuximab and IRDye 700DX®, a phthalocyanine dye . The drug binds to the tumor and is activated using a red light through a patented investigational laser and fiber-optics .
In its antimicrobial action, Asp-Asp interacts with bacterial cells, affecting their membrane transport and amino acid metabolism pathways .
Biochemical Pathways
Asp-Asp affects several biochemical pathways. In the context of cancer treatment, it targets the EGFR pathway, which is a crucial pathway in the progression of many types of solid tumors .
As an antimicrobial peptide, Asp-Asp affects the membrane transport and amino acid metabolism pathways of bacteria . It also plays a role in the aspartate-family amino acid metabolic pathway, leading to the production of
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]butanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O7/c9-3(1-5(11)12)7(15)10-4(8(16)17)2-6(13)14/h3-4H,1-2,9H2,(H,10,15)(H,11,12)(H,13,14)(H,16,17)/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYULLIZUDQONW-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asp-Asp | |
CAS RN |
58471-53-7 | |
Record name | Asp-Asp | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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